Propanenitrile, 3-[(4-ethoxyphenyl)sulfonyl]-
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Overview
Description
Propanenitrile, 3-[(4-ethoxyphenyl)sulfonyl]- is an organic compound characterized by the presence of a nitrile group and a sulfonyl group attached to a phenyl ring substituted with an ethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanenitrile, 3-[(4-ethoxyphenyl)sulfonyl]- typically involves the following steps:
Nitrile Formation: The nitrile group can be introduced through a nucleophilic substitution reaction where a suitable leaving group (e.g., halide) is replaced by a cyanide ion.
Ethoxylation: The ethoxy group is introduced via an etherification reaction, where an ethyl group is attached to the phenyl ring through an oxygen atom.
Industrial Production Methods
In an industrial setting, the production of Propanenitrile, 3-[(4-ethoxyphenyl)sulfonyl]- may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitrile group, converting it into an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) in the presence of a catalyst.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, Propanenitrile, 3-[(4-ethoxyphenyl)sulfonyl]- serves as a versatile intermediate for the preparation of more complex molecules. Its functional groups allow for a wide range of chemical transformations.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structural features may contribute to biological activity, making it a candidate for drug development.
Industry
In the materials science field, Propanenitrile, 3-[(4-ethoxyphenyl)sulfonyl]- can be used in the synthesis of polymers and other advanced materials. Its sulfonyl group imparts desirable properties such as thermal stability and resistance to degradation.
Mechanism of Action
The mechanism by which Propanenitrile, 3-[(4-ethoxyphenyl)sulfonyl]- exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrile and sulfonyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Propanenitrile, 3-[(4-methoxyphenyl)sulfonyl]-: Similar structure but with a methoxy group instead of an ethoxy group.
Propanenitrile, 3-[(4-chlorophenyl)sulfonyl]-: Contains a chlorine atom instead of an ethoxy group.
Propanenitrile, 3-[(4-methylphenyl)sulfonyl]-: Features a methyl group in place of the ethoxy group.
Uniqueness
Propanenitrile, 3-[(4-ethoxyphenyl)sulfonyl]- is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and interaction with biological targets. This makes it distinct from its analogs and potentially more suitable for specific applications.
Properties
CAS No. |
893724-18-0 |
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Molecular Formula |
C11H13NO3S |
Molecular Weight |
239.29 g/mol |
IUPAC Name |
3-(4-ethoxyphenyl)sulfonylpropanenitrile |
InChI |
InChI=1S/C11H13NO3S/c1-2-15-10-4-6-11(7-5-10)16(13,14)9-3-8-12/h4-7H,2-3,9H2,1H3 |
InChI Key |
RUEVGGCRUGQBDB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)CCC#N |
Origin of Product |
United States |
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